1-Methyluric Acid

Descripción

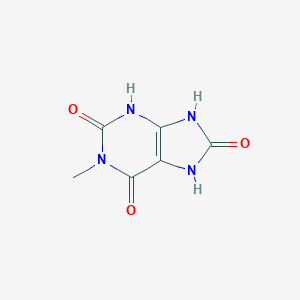

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRTQONISXGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221063 | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

708-79-2 | |

| Record name | 1-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyluric Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluric acid, a methylated derivative of uric acid, is a key metabolite of widely consumed methylxanthines such as caffeine and theophylline. While historically considered a metabolic waste product, emerging research highlights its potential role in various physiological and pathological processes, including renal function and oxidative stress. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its analysis and the study of its metabolic pathways are presented, alongside visualizations of key processes to facilitate a deeper understanding for researchers and professionals in drug development and life sciences.

Chemical Structure and Identification

This compound is a purine derivative belonging to the xanthine class of organic compounds.[1] Its chemical structure is characterized by a purine ring system with a methyl group substituted at the N-1 position.

Systematic Name (IUPAC): 1-methyl-7,9-dihydro-3H-purine-2,6,8-trione[2]

Chemical Formula: C₆H₆N₄O₃[2]

Molecular Identifiers:

-

SMILES: CN1C(=O)C2=C(NC(=O)N2)NC1=O[2]

-

InChI: InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)[2]

-

InChIKey: QFDRTQONISXGJA-UHFFFAOYSA-N[2]

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is provided below. This data is essential for its detection, quantification, and for understanding its behavior in biological systems.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 182.14 g/mol | [2] |

| Melting Point | >300 °C | [3] |

| Water Solubility | 5 mg/mL | [4] |

| logP | -0.57 | [4] |

| pKa (Strongest Acidic) | 7.67 | [5] |

| pKa (Strongest Basic) | -6.2 | [5] |

| Physical Description | Solid | [4] |

Spectral Data

| Spectrum Type | Key Data Points | Source |

| ¹H NMR | (600 MHz, 5% DMSO): δ 3.28 ppm | [6] |

| Infrared (IR) | Distinctive vibrations at 1027 cm⁻¹, 1753 cm⁻¹, 852 cm⁻¹, and 3 peaks between 700-800 cm⁻¹ (typical for purines) | [1] |

| Mass Spectrometry (MS-MS) | [M-H]⁻ precursor ion at m/z 181.0363, with major fragment ions at m/z 138.0307 and 87.43 | [6] |

| UV/Visible | λmax at 231 and 283 nm (pH 3), and 217.5 and 292.5 nm (pH >12) | [3] |

Biological Significance and Signaling Pathways

This compound is primarily known as a metabolite of caffeine and theophylline.[4] Its formation is a key step in the detoxification and elimination of these common stimulants from the body.

Role in Methylxanthine Metabolism

The metabolism of caffeine and theophylline primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP1A2.[7] this compound is formed through a series of demethylation and oxidation reactions.

The metabolic pathway leading to the formation of this compound from caffeine and theophylline is depicted below.

Biological Activities and Pathological Implications

While long considered an inactive metabolite, recent studies suggest that this compound may possess biological activities. It has been investigated for its potential role as an antioxidant, scavenging free radicals.[8]

Conversely, high concentrations of this compound have been implicated in pathological conditions. Notably, the formation of this compound crystals in the renal tubules can lead to acute kidney injury, a condition termed this compound nephropathy.[9] This is of particular concern in individuals with high caffeine intake or those with certain metabolic predispositions.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the methylation of uric acid.

Materials:

-

Uric acid

-

Dimethyl sulfate

-

Sodium hydroxide

-

Hydrochloric acid

-

Distilled water

-

Ethanol

Protocol:

-

Dissolve uric acid in a solution of sodium hydroxide in water.

-

Slowly add dimethyl sulfate to the solution while stirring and maintaining the temperature.

-

Continue stirring for several hours at room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimum amount of boiling water.[5]

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.[11]

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

-

Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.[11]

-

Dry the crystals in a desiccator.

The workflow for the synthesis and purification is illustrated below.

Quantification of this compound in Biological Samples by HPLC

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in biological fluids such as serum or urine.[6]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH adjusted)

-

This compound standard

-

Internal standard (e.g., theophylline)

-

Syringe filters (0.45 µm)

-

Centrifuge

Sample Preparation (Serum/Plasma):

-

To 200 µL of serum/plasma, add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

-

Mobile Phase: A gradient of phosphate buffer and acetonitrile. A typical starting condition is 95:5 (buffer:acetonitrile) moving to a higher acetonitrile concentration.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the prepared samples and the standards into the HPLC system.

-

Identify and quantify the this compound peak based on its retention time and the calibration curve.

The following diagram illustrates the analytical workflow.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of caffeine to this compound using human liver microsomes.[2][12]

Materials:

-

Human liver microsomes (HLMs)

-

Caffeine

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., cold acetonitrile)

-

Incubator/water bath at 37 °C

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding caffeine to the mixture.

-

Incubate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of this compound using the HPLC method described in section 4.2.

Conclusion

This compound, a primary metabolite of caffeine and theophylline, is a molecule of growing interest in the fields of pharmacology, toxicology, and clinical chemistry. A thorough understanding of its chemical properties and biological roles is crucial for researchers and drug development professionals. The experimental protocols and visualizations provided in this guide offer a practical framework for the synthesis, analysis, and further investigation of this important purine derivative. Future research will likely continue to unravel the nuanced biological activities of this compound, potentially revealing new therapeutic targets and diagnostic markers.

References

- 1. Determination of P4501A2 activity in human liver microsomes using [3-14C-methyl]caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of caffeine metabolism in vitro by human liver microsomes using radio-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uric acid, 1-methyl [webbook.nist.gov]

- 4. Home Page [chem.ualberta.ca]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. researchgate.net [researchgate.net]

- 7. Improved HPLC assay for measuring serum vitamin C with this compound used as an electrochemically active internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 12. Comparison of caffeine metabolism by slices, microsomes and hepatocyte cultures from adult human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyluric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyluric acid is a purine derivative and a major metabolite of caffeine and theophylline.[1] Its presence and concentration in biological fluids are significant indicators of methylxanthine metabolism. This technical guide provides an in-depth overview of this compound, including its chemical properties, metabolic pathways, and analytical methodologies for its quantification.

Core Data and Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 708-79-2 | [1] |

| Molecular Formula | C₆H₆N₄O₃ | [2] |

| Molecular Weight | 182.14 g/mol | [2] |

| Water Solubility | 3.23 g/L | [3][4] |

| pKa (Strongest Acidic) | 7.67 | [3][4] |

| LogP | -1.2 | [3][4] |

| Appearance | Solid | |

| Purity | ≥95% | [1] |

Synonyms: 1-Methyl-2,6,8-trihydroxypurine, 1-methylurate, 1-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione.[1][2]

Metabolic Pathway of this compound Formation

This compound is primarily formed in the liver as a downstream metabolite of caffeine and theophylline. The metabolic process involves two key enzymatic steps. Initially, caffeine is demethylated by the cytochrome P450 enzyme CYP1A2 to form 1-methylxanthine. Subsequently, 1-methylxanthine is oxidized by xanthine oxidase to yield this compound.[5][6] The pathway is illustrated in the diagram below.

Caption: Metabolic conversion of caffeine to this compound.

Experimental Protocols: Quantification in Biological Fluids

The quantification of this compound in biological samples, such as urine and plasma, is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly employed analytical technique.

Representative HPLC-UV Method for Urinary this compound

This protocol is a representative method based on established principles for the analysis of methylxanthines in urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.

-

Materials:

-

Urine sample

-

RP-C18 SPE cartridges

-

Methanol (HPLC grade)

-

Deionized water

-

0.05% Trifluoroacetic acid (TFA) in water

-

-

Procedure:

-

Condition the RP-C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load 1 mL of the urine sample onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of 0.05% TFA in water to remove polar interferences.

-

Elute the retained analytes, including this compound, with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

-

2. HPLC-UV Analysis

-

Objective: To separate and quantify this compound.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is often used. For example, a mixture of 0.05% aqueous trifluoroacetic acid (Solvent A) and acetonitrile (Solvent B).[7] A typical gradient might start with a high percentage of Solvent A, with a linear increase in Solvent B over the run time to elute compounds with increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 280 nm[8]

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration. In adults, after an average daily caffeine intake of around 509 mg, this compound is the main metabolite found in urine.[9] Studies have shown that urinary concentrations of this compound have a moderate correlation with caffeine intake.[10][11]

-

Experimental Workflow

The logical flow of an experiment to quantify this compound in a biological sample is depicted in the following diagram.

Caption: Workflow for quantifying this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The data presented, along with the metabolic pathway and a representative analytical protocol, offer a solid foundation for further investigation and application in relevant research areas. The accurate quantification of this compound is a valuable tool for understanding the metabolism of widely consumed methylxanthines.

References

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. Showing Compound this compound (FDB023107) - FooDB [foodb.ca]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Secondary metabolism of theophylline biotransformation products in man--route of formation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secondary metabolism of theophylline biotransformation products in man--route of formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. Urinary caffeine metabolites in man. Age-dependent changes and pattern in various clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

Unveiling 1-Methyluric Acid: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyluric acid, a methylated derivative of uric acid, has journeyed from a synthetically created molecule in the late 19th century to a recognized metabolite of dietary methylxanthines like caffeine and theophylline. Its story is intrinsically linked to the burgeoning field of purine chemistry and the quest to understand the metabolic fate of these widely consumed alkaloids. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, early and modern experimental protocols, and the evolution of our understanding of its biological significance.

Historical Context: The Rise of Purine Chemistry

The late 19th century was a period of intense investigation into the chemical nature of life. Uric acid, first isolated from urinary calculi in 1776, was a focal point of this research.[1] The elucidation of its structure and the synthesis of its derivatives were significant challenges that attracted the attention of prominent chemists. The work of Emil Fischer on purines, culminating in his synthesis of caffeine in 1895, laid the foundation for understanding this class of compounds. It was within this vibrant scientific landscape that the first synthesis of this compound was achieved, marking a key step in the exploration of methylated purines.

The Discovery and First Synthesis of this compound

The first documented synthesis of this compound was reported in 1889 by German chemists Robert Behrend and Paul Roosen in Justus Liebigs Annalen der Chemie. Their work, titled "Synthese der Harnsäure" (Synthesis of Uric Acid), described a multi-step process for creating uric acid and its derivatives. While the primary focus was on the total synthesis of uric acid, their publication also detailed the preparation of various methylated analogs, including this compound.

A later publication by August Prusse in 1925, also in Justus Liebigs Annalen der Chemie, referenced and likely expanded upon the methods developed by Behrend and Roosen for the synthesis of methylated uric acids.[2] These early syntheses were crucial for confirming the structure of these molecules and providing pure standards for further study.

Identification as a Biological Metabolite

While first created in the laboratory, the biological relevance of this compound became apparent decades later. In 1951, Weinfeld reported the identification of this compound and 1,3-dimethyluric acid in rabbit urine after the administration of theophylline or caffeine, using paper chromatography for separation. Later, in 1957, Cornish and Christman quantified the excretion of this compound in humans after theophylline administration, finding it to be a significant metabolite. These studies solidified the role of this compound as a key product of methylxanthine metabolism in animals and humans.

Quantitative Data

Early quantitative data for this compound from the late 19th and early 20th centuries is scarce in readily available literature. The primary focus of the initial synthetic work was on structural elucidation rather than precise yield determination. The first quantitative measurements in a biological context appear in the mid-20th century with the work of Cornish and Christman. Modern analytical techniques have allowed for precise quantification in various biological fluids.

| Property | Value | Source |

| Molar Mass | 182.14 g/mol | PubChem |

| Molecular Formula | C6H6N4O3 | PubChem |

| IUPAC Name | 1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | PubChem |

| CAS Number | 708-79-2 | PubChem |

Experimental Protocols

Early Synthetic Protocol (Conceptual Reconstruction based on Behrend and Roosen, 1889)

-

Starting Material: A suitable purine precursor, potentially derived from uric acid itself or a simpler pyrimidine derivative.

-

Methylating Agent: A methylating agent such as methyl iodide (CH₃I) would have been a common choice.

-

Reaction Conditions: The reaction would likely have been carried out in a suitable solvent, possibly with the addition of a base to facilitate the methylation reaction.

-

Isolation and Purification: The product, this compound, would have been isolated from the reaction mixture through precipitation and purified by recrystallization. Characterization at the time would have relied on elemental analysis, melting point determination, and comparison of its properties with other known purine derivatives.

Modern Analytical Protocol for Quantification in Urine (LC-MS/MS)

Modern analysis of this compound in biological samples like urine is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

-

Sample Preparation: Urine samples are often diluted and may undergo a simple filtration or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate this compound from other urinary components. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in either positive or negative ion mode is used to generate ions of this compound. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored for quantification. This provides a high degree of selectivity.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, which is added to the sample before preparation.

Visualizations

Caption: Timeline of the discovery and key milestones in the history of this compound.

Caption: Simplified metabolic pathway showing the formation of this compound from caffeine.

References

The Role of 1-Methyluric Acid in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluric acid, a methylated purine derivative, has long been recognized as a major metabolite of dietary methylxanthines, particularly caffeine and theophylline. While historically considered a mere metabolic waste product destined for urinary excretion, emerging evidence suggests a more complex role for this compound in physiological and pathological processes. This technical guide provides an in-depth exploration of the role of this compound in purine metabolism, its biosynthesis, and its potential physiological and pathophysiological significance. The document details quantitative data, experimental protocols for its analysis, and visual representations of the associated metabolic and experimental pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is an oxopurine, structurally defined as 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted with a methyl group at the N-1 position[1]. It is primarily known as a human xenobiotic metabolite, arising from the breakdown of commonly consumed methylxanthines like caffeine and theophylline[1][2]. The metabolic pathway leading to this compound is intricately linked to the broader network of purine metabolism, with the enzyme xanthine oxidase playing a pivotal role in its formation[3][4].

Beyond its role as a biomarker for caffeine consumption, studies have begun to shed light on its potential biological activities. These include implications in renal pathophysiology, where it has been identified as a component of certain kidney stones and a causative agent in a form of crystalline nephropathy[5][6]. Furthermore, preclinical studies have suggested that this compound may influence systemic metabolic parameters, including glucose and lipid levels[7][8][9]. Investigations into its physicochemical properties have also revealed potential radical-scavenging activities[10].

This guide aims to consolidate the current understanding of this compound's role in purine metabolism, providing a technical overview of its biochemistry, methods for its quantitative analysis, and a summary of its known physiological effects.

Biosynthesis and Metabolism of this compound

The primary route for the formation of this compound in humans is through the metabolism of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). The metabolic cascade involves a series of demethylation and oxidation reactions.

Caffeine is first demethylated to various dimethylxanthines and monomethylxanthines. One of the key pathways leads to the formation of 1-methylxanthine. Subsequently, 1-methylxanthine is oxidized to this compound. This final oxidation step is catalyzed by the enzyme xanthine oxidase[3][4][11]. Xanthine oxidase, a key enzyme in the catabolism of endogenous purines (hypoxanthine and xanthine) to uric acid, also efficiently acts on 1-methylxanthine[4].

References

- 1. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]

- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 7. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 8. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 9. ejournal.upi.edu [ejournal.upi.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. eurekakit.com [eurekakit.com]

1-Methyluric Acid as a Biomarker of Caffeine Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-methyluric acid as a biomarker for caffeine intake. It covers the metabolic pathways of caffeine, detailed experimental protocols for the quantification of its metabolites, and quantitative data to support its use as a reliable indicator of caffeine consumption.

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, primarily through beverages like coffee, tea, and soft drinks.[1][2] Accurate assessment of caffeine intake is crucial in various research fields, including nutrition, pharmacology, and epidemiology. Direct self-reporting of caffeine consumption can be prone to inaccuracies. Therefore, the use of objective biomarkers is essential for precise measurement. Among the numerous metabolites of caffeine, this compound has emerged as a significant and reliable biomarker of recent caffeine intake.[3][4] This is due to its position as a downstream product in the primary caffeine metabolism pathway.

Caffeine is extensively metabolized in the liver, with less than 3% excreted unchanged in urine.[4] The cytochrome P450 enzyme CYP1A2 is responsible for approximately 95% of the initial metabolic steps.[5] The major metabolic pathway (about 70-80%) involves the N3-demethylation of caffeine to paraxanthine (1,7-dimethylxanthine). Paraxanthine is further metabolized to 1-methylxanthine, which is then oxidized by xanthine oxidase to form this compound.[4] The measurement of urinary this compound, often in conjunction with other metabolites, provides a robust indication of caffeine consumption.

Caffeine Metabolism and the Formation of this compound

The biotransformation of caffeine is a multi-step process predominantly occurring in the liver. The key enzymes involved are Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO).

The primary metabolic pathway leading to the formation of this compound is as follows:

-

Caffeine (1,3,7-trimethylxanthine) is first demethylated at the N3 position by CYP1A2 to form Paraxanthine (1,7-dimethylxanthine) . This is the most significant initial step in caffeine metabolism.

-

Paraxanthine is then further demethylated at the N7 position, also by CYP1A2 , to produce 1-Methylxanthine .

-

Finally, 1-Methylxanthine is oxidized by Xanthine Oxidase (XO) to form This compound .

Quantitative Data on Caffeine Metabolites

The following tables summarize quantitative data on caffeine and its metabolites, including this compound, in plasma and urine following controlled caffeine administration.

Table 1: Pharmacokinetic Parameters of Caffeine and its Metabolites in Plasma Following Consumption of a Soluble Green/Roasted Coffee Blend (70.69 mg Caffeine) [6]

| Compound | Cmax (µM) | Tmax (h) |

| Caffeine | 10.50 | 1.2 |

| Paraxanthine | 3.36 | Not Reported |

| This compound | 1.44 | Not Reported |

| 1-Methylxanthine | 1.27 | Not Reported |

Table 2: Pharmacokinetic Parameters of Caffeine and its Metabolites in Urine Following Consumption of a Soluble Green/Roasted Coffee Blend (70.69 mg Caffeine) [6]

| Compound | Cmax (µM) | Tmax (h) | Percentage of Total Urinary Metabolites |

| This compound | 150.52 | 12 | 67.7% |

Table 3: Median Concentrations and Excretion Rates of Caffeine and its Metabolites in Spot Urine Samples from the NHANES 2009–2010 Population [3]

| Analyte | Median Concentration (µmol/L) | Median Excretion Rate (nmol/min) |

| This compound (1U) | 58.6 | 46.0 |

| 7-Methylxanthine (7X) | 49.3 | 37.1 |

| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 33.6 | 26.5 |

| 3-Methylxanthine (3X) | 26.9 | 20.8 |

| 1-Methylxanthine (1X) | 26.0 | 20.4 |

| 1,7-Dimethyluric acid (17U) | 16.5 | 12.8 |

| Theobromine (3,7-dimethylxanthine, 37X) | 10.7 | 8.36 |

| 7-Methyluric acid (7U) | 9.00 | 7.02 |

| Paraxanthine (1,7-dimethylxanthine, 17X) | 7.64 | 5.92 |

| 1,3-Dimethyluric acid (13U) | 2.50 | 1.95 |

| Caffeine (1,3,7-trimethylxanthine, 137X) | 2.45 | 1.83 |

| Theophylline (1,3-dimethylxanthine, 13X) | 1.34 | 1.04 |

| 1,3,7-Trimethyluric acid (137U) | 0.690 | 0.540 |

| 3,7-Dimethyluric acid (37U) | 0.600 | 0.460 |

| 3-Methyluric acid (3U) | 0.560 | 0.423 |

Experimental Protocols for Quantification of this compound

The following protocols are based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for the quantification of caffeine and its metabolites.

Urine Sample Preparation

A simple dilution method is often sufficient for urine samples due to the relatively high concentrations of metabolites.

-

Sample Thawing and Mixing: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity.

-

Dilution: Take a 10 µL aliquot of the urine sample and dilute it with 65 µL of 25 mM ammonium formate (pH adjusted to 2.75 with formic acid).

-

Internal Standard Addition: Add 25 µL of a mixture of appropriate internal standards (e.g., isotopically labeled caffeine and its metabolites).

-

Heating and Centrifugation: Heat the sample at 37°C for 10 minutes while mixing to redissolve any precipitates. Centrifuge the sample to remove any remaining particulate matter before injection into the HPLC system.[7]

For cleaner samples, especially when matrix effects are a concern, Solid-Phase Extraction (SPE) can be employed.

-

Acidification: Acidify the urine specimen to optimize the binding of the analytes to the SPE sorbent.[8]

-

SPE Cartridge Conditioning: Condition an Oasis HLB cartridge by washing with methanol followed by water.[9]

-

Sample Loading: Load the acidified urine sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with water and a weak organic solvent mixture to remove interferences.[9]

-

Elution: Elute the caffeine and its metabolites with an acidified organic solvent.[8]

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

Plasma Sample Preparation

Plasma samples require protein precipitation to remove larger molecules that can interfere with the analysis.

-

Sample Aliquoting: Take a 30 µL aliquot of the human plasma sample.

-

Protein Precipitation: Add 100 µL of methanol containing 125 mM formic acid and internal standards (e.g., deuterated caffeine and paraxanthine). The formic acid helps to improve the purity of the supernatant.[10][11]

-

Vortexing and Centrifugation: Vortex the plasma-methanol mixture for 5 minutes at approximately 1,175 rpm. Centrifuge the mixture for 5 minutes at high speed (e.g., 17,900 x g) to pellet the precipitated proteins.[10]

-

Supernatant Collection: Carefully collect the supernatant for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 or similar reversed-phase column is typically used. For example, a YMC-Pack C30 HPLC column (50 x 2.1 mm i.d., 3 µm film thickness).[7]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1-0.5% acetic acid or formic acid, or 25 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[7][10]

-

Flow Rate: A typical flow rate is around 200-400 µL/min.[7]

-

Column Temperature: The column is often heated (e.g., to 60°C) to improve peak shape and separation.[7]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode, depending on the analyte. For this compound, negative ion mode can provide slightly better sensitivity.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion that is formed upon fragmentation.

-

Signaling Pathway of Caffeine

The primary mechanism of action of caffeine is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[12][13] Adenosine is a nucleoside that, upon binding to its receptors, generally induces a state of drowsiness and reduced neural activity. Caffeine, having a similar molecular structure to adenosine, can bind to these same receptors but does not activate them. By blocking adenosine from binding, caffeine effectively inhibits the downstream signaling that leads to sedation, resulting in increased alertness and wakefulness.[14][15]

The antagonism of the A2A receptor in the brain is particularly important for caffeine's stimulant effects. This receptor is coupled to a G-protein (Gs) which, when activated by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), leading to various cellular responses that ultimately reduce the release of excitatory neurotransmitters. By blocking this pathway, caffeine leads to an indirect increase in the release of neurotransmitters such as dopamine and glutamate.

Conclusion

This compound is a robust and reliable biomarker for assessing caffeine intake. Its high concentration in urine relative to other metabolites makes it an excellent candidate for quantitative analysis. The detailed experimental protocols provided in this guide, utilizing HPLC-MS/MS, offer the sensitivity and specificity required for accurate quantification in both research and clinical settings. Understanding the metabolic and signaling pathways of caffeine and its metabolites is crucial for the interpretation of biomarker data and for advancing our knowledge of the physiological effects of caffeine in drug development and human health research.

References

- 1. mdpi.com [mdpi.com]

- 2. The Safety of Ingested Caffeine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeine as a Factor Influencing the Functioning of the Human Body—Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. enghusen.dk [enghusen.dk]

- 8. Determination of caffeine and its metabolites in urine by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ahschools.us [ahschools.us]

- 15. youtube.com [youtube.com]

Endogenous Synthesis of 1-Methyluric Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 1-methyluric acid in humans. Contrary to the notion of a de novo endogenous pathway, current scientific evidence overwhelmingly indicates that this compound is not synthesized endogenously. Instead, it is a metabolic byproduct of exogenous methylxanthines, primarily caffeine and theophylline, which are common constituents of various dietary products and medications. This document details the metabolic pathway, the key enzymes involved, quantitative data on this compound levels in biological fluids, and comprehensive experimental protocols for its quantification and the assessment of related enzyme activities.

Introduction: The Exogenous Origin of this compound

This compound is a purine derivative found in human biological fluids, including urine and plasma.[1] While its presence is well-documented, extensive research into purine metabolism has not revealed an endogenous pathway for its synthesis in humans. The formation of this compound is intrinsically linked to the biotransformation of methylxanthines obtained from dietary sources such as coffee, tea, and chocolate, or from therapeutic agents like theophylline.[2] Therefore, for the purpose of this guide, the "endogenous synthesis" of this compound is defined as the metabolic conversion of exogenous precursors within the human body.

The Metabolic Pathway of this compound Formation

The primary route for the formation of this compound in humans involves a two-step enzymatic process acting on caffeine or theophylline.

-

Demethylation by Cytochrome P450 1A2 (CYP1A2): The initial and rate-limiting step is the demethylation of caffeine (1,3,7-trimethylxanthine) or theophylline (1,3-dimethylxanthine) at the 3-position to yield 1-methylxanthine. This reaction is catalyzed by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2).[3]

-

Oxidation by Xanthine Oxidase (XO): The resulting 1-methylxanthine is then rapidly oxidized at the 8-position to form this compound. This oxidation is catalyzed by xanthine oxidase, a key enzyme in the catabolism of purines.[3]

This metabolic pathway is a significant route for the clearance of dietary and therapeutic methylxanthines.

Quantitative Data on this compound Levels

The concentration of this compound in human biological fluids is highly dependent on the intake of methylxanthines. The following tables summarize representative quantitative data from studies involving caffeine administration.

Table 1: Plasma Concentrations of this compound After Caffeine Intake

| Study Population | Caffeine Dose | Peak Plasma Concentration (Cmax) of this compound (µM) | Time to Peak Concentration (Tmax) (hours) | Reference |

| Healthy Subjects | 70.69 mg | 1.44 | Not Specified |

Table 2: Urinary Excretion of this compound After Caffeine Intake

| Study Population | Caffeine Dose | Peak Urine Concentration (Cmax) of this compound (µM) | Time to Peak Concentration (Tmax) (hours) | Total 24h Urinary Excretion (% of total metabolites) | Reference |

| Healthy Subjects | 70.69 mg | 150.52 | 12 | 67.7 | |

| Adult Male Volunteers | 5 mg/kg | Not Specified | Not Specified | ~15% of administered dose | [4] |

| US Adults (NHANES 2009-2010) | Varied Dietary Intake | Median: 56.85 (P25-P75: 21.40-124.00) | Not Applicable | Not Applicable | [5] |

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and the assessment of the activity of the key enzymes involved in its synthesis.

Quantification of this compound in Urine by HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous determination of this compound and other methylxanthines in human urine.[6]

4.1.1. Materials and Reagents

-

This compound standard

-

Caffeine, cotinine, and other methylxanthine standards

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Isopropyl alcohol (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Urine samples

4.1.2. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Vortex mixer

-

Centrifuge

-

Evaporator

4.1.3. Sample Preparation

-

To 1 mL of urine, add 2 mL of an isopropyl alcohol:chloroform (15:85 v/v) extraction solution.

-

Vortex the mixture for 20 minutes.

-

Centrifuge to separate the phases.

-

Transfer the lower organic phase to a clean tube containing anhydrous sodium sulfate to remove residual water.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of methanol.

4.1.4. Chromatographic Conditions

-

Mobile Phase: A gradient of methanol and water may be required for optimal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

-

Detection Wavelength: 280 nm for this compound.

4.1.5. Calibration and Quantification

Prepare a series of standard solutions of this compound in a blank urine matrix and process them in the same manner as the samples. Construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the unknown samples can then be determined from this curve. The lower limit of quantification for this compound is typically around 1 µg/mL.[6]

CYP1A2 Activity Assay in Human Liver Microsomes (Fluorometric)

This protocol is based on a commercially available fluorometric assay kit for the measurement of CYP1A2 activity in human liver microsomes.

4.2.1. Principle

A non-fluorescent CYP1A2 substrate is converted into a highly fluorescent metabolite. The rate of fluorescence increase is directly proportional to the CYP1A2 activity. A selective CYP1A2 inhibitor is used to determine the specific activity.

4.2.2. Materials and Reagents

-

Human liver microsomes

-

CYP1A2 Assay Buffer

-

CYP1A2 Substrate (non-fluorescent)

-

CYP1A2 Inhibitor (e.g., α-naphthoflavone)

-

NADPH Generating System

-

Fluorescent standard (e.g., 3-cyano-7-hydroxycoumarin)

-

96-well black microplate

4.2.3. Assay Procedure

-

Prepare Reagents: Reconstitute and dilute all reagents as per the manufacturer's instructions.

-

Standard Curve: Prepare a standard curve using the fluorescent standard to correlate fluorescence units with the amount of product formed.

-

Sample Preparation: Dilute human liver microsomes to the desired concentration (e.g., 0.1-1.0 mg/mL) in CYP1A2 Assay Buffer.

-

Reaction Setup: In a 96-well plate, set up the following reactions in duplicate:

-

Sample Wells: Microsomes, CYP1A2 substrate, and assay buffer.

-

Inhibitor Control Wells: Microsomes, CYP1A2 substrate, and CYP1A2 inhibitor.

-

Background Control Wells: Microsomes and assay buffer (no substrate).

-

-

Initiate Reaction: Add the NADPH Generating System to all wells to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm) at multiple time points to determine the reaction kinetics.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of fluorescence increase (ΔF/Δt) for the sample and inhibitor control wells.

-

The CYP1A2-specific activity is the difference between the rate in the sample wells and the rate in the inhibitor control wells.

-

Convert the fluorescence rate to the rate of product formation using the standard curve.

-

Express the final activity as pmol of product formed per minute per mg of microsomal protein.

-

Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol describes a general spectrophotometric method for measuring xanthine oxidase activity, which can be adapted using 1-methylxanthine as the substrate. The principle is based on monitoring the formation of the product, this compound, which has a distinct UV absorbance.

4.3.1. Principle

Xanthine oxidase catalyzes the oxidation of 1-methylxanthine to this compound. The increase in absorbance at a specific wavelength due to the formation of this compound is measured over time.

4.3.2. Materials and Reagents

-

1-Methylxanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Xanthine oxidase (as a positive control)

-

Biological sample containing xanthine oxidase (e.g., liver homogenate)

-

UV-transparent cuvettes or microplate

4.3.3. Instrumentation

-

UV-Vis spectrophotometer with temperature control

4.3.4. Assay Procedure

-

Prepare Reagents: Dissolve 1-methylxanthine in the phosphate buffer to a desired final concentration (e.g., 50-100 µM).

-

Determine Optimal Wavelength: Scan the UV spectrum of 1-methylxanthine and this compound to determine the wavelength of maximum absorbance difference between the substrate and the product.

-

Reaction Setup:

-

In a cuvette, add the phosphate buffer and the 1-methylxanthine solution.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).

-

-

Initiate Reaction: Add the biological sample containing xanthine oxidase to the cuvette and mix quickly.

-

Measurement: Immediately start monitoring the increase in absorbance at the predetermined wavelength for a set period (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient (ε) of this compound at the measured wavelength to convert the rate of absorbance change to the rate of product formation.

-

Express the xanthine oxidase activity as µmol of this compound formed per minute per mg of protein.

-

Conclusion

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]

- 2. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple assay for quantifying xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

1-Methyluric Acid: A Comprehensive Technical Guide on its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluric acid, a primary metabolite of methylxanthines such as caffeine and theophylline, has long been considered a simple waste product. However, emerging evidence suggests a more complex physiological role for this molecule. This technical guide provides an in-depth exploration of the functions of this compound in physiological and pathological processes. We delve into its metabolic pathways, its role as a biomarker, its involvement in renal pathophysiology, and its potential impact on metabolic signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated biochemical pathways and workflows to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound is a purine derivative formed in the liver primarily through the metabolism of dietary methylxanthines, most notably caffeine.[1][2] For decades, its presence in urine was primarily utilized as a biomarker for caffeine consumption.[3] However, recent research has uncovered potential physiological activities, shifting the perspective from an inert metabolite to a molecule of interest in various biological processes. This guide aims to consolidate the current understanding of this compound's function, providing a technical overview for the scientific community.

Metabolism of this compound

The formation of this compound is a two-step enzymatic process involving key enzymes of xenobiotic metabolism.

Step 1: N-demethylation of Caffeine

The primary precursor to this compound is caffeine (1,3,7-trimethylxanthine). The initial and rate-limiting step in its metabolism is the demethylation at the N3 position to form paraxanthine (1,7-dimethylxanthine). This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[3] Paraxanthine is the major metabolite of caffeine, accounting for approximately 80% of its initial breakdown.[3]

Step 2: Oxidation to 1-Methylxanthine and this compound

Paraxanthine is further metabolized to 1-methylxanthine. Subsequently, xanthine oxidase (XO) , a key enzyme in purine degradation, catalyzes the oxidation of 1-methylxanthine to this compound.[3]

The metabolic pathway is illustrated in the diagram below.

Physiological and Pathophysiological Roles

Biomarker of Caffeine Consumption and CYP1A2/Xanthine Oxidase Activity

The urinary concentration of this compound, often in ratio with other caffeine metabolites, serves as a reliable biomarker for habitual coffee consumption.[4] Furthermore, the ratio of this compound to 1-methylxanthine in urine is used as an in vivo index of xanthine oxidase activity.[3] Similarly, ratios involving other caffeine metabolites can provide insights into the activity of CYP1A2.[3]

Role in Renal Physiology and Pathophysiology

Under normal physiological conditions, this compound is readily excreted in the urine. However, at high concentrations, it can precipitate and form crystals, leading to pathological conditions.

-

Kidney Stones: this compound has been identified as a component of certain types of kidney stones, particularly in individuals with high caffeine intake.[5][6] The stones are often composed of a mixture of this compound and uric acid.[6]

-

Crystalline Nephropathy: There are documented cases of acute kidney injury caused by the deposition of this compound crystals within the renal tubules, a condition known as this compound nephropathy.[7] This condition is characterized by the presence of round-shaped crystals with a central Maltese cross appearance under polarized light in the urine sediment.[7] Histological examination of kidney biopsies reveals intratubular crystalline deposits, acute tubular injury, and an inflammatory response.[7]

Effects on Metabolic Parameters

Some studies suggest that this compound may influence systemic metabolism. Perfusion of the urinary bladder with a this compound solution in Wistar rats was shown to increase serum levels of glucose, insulin, triglycerides, and total cholesterol.[8] While the exact mechanisms are not fully elucidated, this suggests a potential role in modulating glucose and lipid homeostasis.

Antioxidant and Pro-oxidant Activities

Similar to its parent compound, uric acid, this compound possesses free-radical scavenging properties. However, under certain conditions, uric acid can also exhibit pro-oxidant effects, and it is plausible that this compound shares this dual nature. The antioxidant activity may be beneficial in combating oxidative stress, while pro-oxidant actions could contribute to inflammatory processes.

Potential Signaling Pathways

The direct molecular targets and signaling pathways of this compound are not yet well-defined. However, based on the observed physiological effects and the known actions of its structural analog, uric acid, several pathways can be hypothesized to be involved.

AMPK and mTOR Signaling

Uric acid has been shown to inhibit AMP-activated protein kinase (AMPK) and subsequently activate the mammalian target of rapamycin (mTOR) pathway.[9][10] AMPK is a central regulator of cellular energy homeostasis, while mTOR is a key kinase involved in cell growth and proliferation. Inhibition of AMPK by uric acid can lead to increased hepatic glucose production.[10] It is plausible that this compound could exert similar effects on these pathways, potentially explaining the observed changes in glucose and insulin levels in animal studies.

Quantitative Data

The following tables summarize available quantitative data related to this compound.

Table 1: Urinary Concentrations of this compound in Human Populations

| Population | Sample Size | Median Concentration (μmol/L) | Citation |

| US Adults (NHANES) | Not Specified | 56.85 | [11] |

| Smokers (after 200mg caffeine) | 15 | Higher elimination than non-smokers | [12] |

| Non-smokers (after 200mg caffeine) | 15 | Lower elimination than smokers | [12] |

Table 2: Kinetic Parameters of Enzymes in this compound Metabolism

| Enzyme | Substrate | KM (mmol/L) | Vmax | Source Organism | Citation |

| CYP1A2 | Caffeine (for Paraxanthine formation) | 0.4 - 0.5 | Not Specified | Human Liver Microsomes | [13] |

| Xanthine Oxidase | 1-Methylxanthine | Not Specified | Not Specified | Not Specified | |

| Xanthine Oxidase | Xanthine | Varies with inhibitor | Varies with inhibitor | Not Specified | [1][2] |

Experimental Protocols

Quantification of this compound in Urine by HPLC-UV

This protocol provides a general framework for the analysis of this compound in urine samples.

Objective: To determine the concentration of this compound in human urine.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Urine samples

-

This compound standard

-

Methanol (HPLC grade)

-

Potassium phosphate buffer (e.g., 20 mM, pH 7.25)

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., tyrosine)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any precipitate. c. Dilute the urine supernatant with the mobile phase (e.g., 1:10 dilution). d. Add the internal standard to both the standards and the diluted urine samples. e. Vortex mix the samples for 30 seconds. f. Filter the samples through a 0.45 µm syringe filter before injection.

-

HPLC Analysis: a. Mobile Phase: An isocratic mobile phase of potassium phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is commonly used. The exact ratio should be optimized for the specific column and system. b. Flow Rate: Typically 0.4 - 1.0 mL/min. c. Column Temperature: Ambient or controlled (e.g., 30°C). d. Injection Volume: 20 µL. e. Detection: UV detection at approximately 280-290 nm.

-

Data Analysis: a. Identify the peak corresponding to this compound based on the retention time of the standard. b. Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the standards. c. Determine the concentration of this compound in the urine samples from the calibration curve.

Induction of this compound Nephropathy in an Animal Model (Conceptual Protocol)

This protocol is a conceptual framework based on general methods for inducing crystalline nephropathy and would require optimization.

Objective: To develop an animal model of this compound-induced nephropathy.

Materials:

-

Male Wistar rats (or other suitable rodent strain)

-

This compound

-

Vehicle for administration (e.g., water with pH adjustment)

-

Gavage needles

-

Metabolic cages for urine collection

-

Blood collection supplies

-

Reagents for measuring serum creatinine and blood urea nitrogen (BUN)

-

Histology supplies (formalin, paraffin, stains)

-

Microscope with polarizing capabilities

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Dose-Finding Study: Conduct a pilot study to determine the optimal dose of this compound that induces renal injury without causing excessive mortality. Administer a range of doses via oral gavage daily for a set period (e.g., 7-14 days).

-

Main Study: a. Divide animals into a control group (receiving vehicle) and an experimental group (receiving the determined dose of this compound). b. Administer the treatment daily via oral gavage. c. Monitor animals daily for clinical signs of distress. d. Collect 24-hour urine samples at baseline and at regular intervals during the study using metabolic cages. Analyze urine for the presence of this compound crystals using microscopy. e. Collect blood samples at baseline and at the end of the study to measure serum creatinine and BUN levels.

-

Tissue Collection and Analysis: a. At the end of the study, euthanize the animals and perfuse the kidneys with saline. b. Harvest the kidneys and fix one in formalin for histological analysis. The other kidney can be snap-frozen for molecular analysis. c. Embed the fixed kidney in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). d. Examine the kidney sections under a microscope for evidence of tubular injury, crystal deposition, and inflammation. Use polarized light to visualize birefringent crystals.

Conclusion and Future Directions

This compound is more than just a metabolic byproduct of caffeine. Its involvement in renal stone formation and acute kidney injury highlights its clinical relevance. Furthermore, preliminary evidence of its effects on systemic glucose and lipid metabolism opens up new avenues of research into its potential role in metabolic diseases.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which this compound exerts its physiological effects, particularly its interaction with signaling pathways like AMPK and mTOR.

-

Conducting dose-response studies in both cell culture and animal models to better understand its effects on metabolic parameters.

-

Investigating the factors that predispose individuals to this compound crystallization in the kidneys.

-

Exploring the potential therapeutic applications of modulating this compound levels or its downstream effects.

A deeper understanding of the physiological functions of this compound will provide valuable insights for researchers in drug development, particularly in the fields of nephrology and metabolic disorders. This guide serves as a foundational resource to stimulate further investigation into this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]

- 6. An unusual patient with kidney stones composed of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Soluble Uric Acid Promotes Atherosclerosis via AMPK (AMP-Activated Protein Kinase)-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uric acid-dependent inhibition of AMP kinase induces hepatic glucose production in diabetes and starvation: evolutionary implications of the uricase loss in hominids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

solubility of 1-Methyluric acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Methyluric acid in various solvents. The information is compiled from publicly available data and is intended to support research, drug development, and scientific endeavors.

Quantitative Solubility Data

The solubility of this compound has been reported in aqueous and organic solvents. However, discrepancies exist in the publicly available data. The following table summarizes the reported solubility values. It is recommended that users verify these values through experimental determination for their specific application.

| Solvent | Reported Solubility | Molar Concentration (mol/L) | Method/Source |

| Water | 3.23 mg/mL[1] | ~0.0177 | ALOGPS prediction |

| Water | 5 mg/mL[2][3] | ~0.0274 | Human Metabolome Database (HMDB) |

| Water | < 0.1 mg/mL[4][5] | < 0.00055 | MedchemExpress |

| Water | log10(S) = -1.56[6] | ~0.0275 | Cheméo (Aqueous Solubility Prediction) |

| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL (insoluble or slightly soluble)[4] | < 0.0055 | MedchemExpress |

Note on Data Discrepancies: The significant variation in reported aqueous solubility values (ranging from <0.1 mg/mL to 5 mg/mL) highlights the importance of experimental verification. These differences may arise from variations in experimental conditions such as temperature, pH, and the method of measurement (e.g., kinetic vs. thermodynamic solubility).

For context, the solubility of a structurally similar compound, 7-Methyluric acid, has been reported to be approximately 20 mg/mL in DMSO and 5 mg/mL in dimethylformamide[7]. While not directly applicable to this compound, this suggests that polar aprotic solvents may be suitable for solubilizing this class of compounds.

Experimental Protocols

Equilibrium Solubility Determination using the Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take time points to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully aspirate a known volume of the supernatant (the clear, saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-validated calibration curve of this compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

Signaling Pathways and Logical Relationships

This compound is a key metabolite in the human metabolism of caffeine and other methylxanthines. Its formation is part of a broader metabolic pathway primarily occurring in the liver.

Caffeine Metabolism to this compound

The following diagram illustrates the major metabolic pathway from caffeine to this compound. This process involves several key enzymes, including Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO).

Potential Biological Effects of this compound

Research has suggested that this compound may have biological activity. One study demonstrated that perfusion of a rat bladder with a this compound solution led to systemic metabolic changes. The logical relationship of these findings is depicted below.

References

- 1. Showing Compound this compound (FDB023107) - FooDB [foodb.ca]

- 2. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Natural Sources of 1-Methyluric Acid Beyond Caffeine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the natural origins of 1-methyluric acid, focusing on sources independent of caffeine metabolism. It outlines the primary biosynthetic precursors, their prevalence in the plant kingdom, and the metabolic pathways leading to the formation of this compound. Furthermore, this guide includes detailed experimental protocols for the quantification of this metabolite and presents key data in a structured format for ease of comparison.

Introduction to this compound

This compound is a purine derivative and a known human xenobiotic metabolite.[1] While it is a recognized product of caffeine metabolism, its formation is not exclusively linked to this widespread stimulant.[2][3] The presence of this compound in biological systems can also result from the metabolic breakdown of other naturally occurring methylxanthines, namely theophylline and theobromine.[2] Understanding these non-caffeine sources is crucial for metabolic studies, biomarker discovery, and assessing the physiological effects of dietary compounds.

Primary Precursors and Their Natural Sources

This compound is not typically found in significant quantities as a primary constituent of plants. Instead, it is a metabolic byproduct of two key methylxanthine alkaloids: theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine).[2][4] Therefore, the natural sources of this compound are, by extension, the natural sources of these precursors.

Theophylline is an isomer of theobromine and is found in trace amounts in various plants.[5][6] Its primary role in medicine is as a bronchodilator for treating respiratory diseases like asthma and COPD.[6][7]

Key Natural Sources of Theophylline:

-

Tea Leaves (Camellia sinensis): Black tea contains low levels of theophylline, with concentrations typically ranging from 0.02% to 0.04% by dry weight.[8] A standard 150 ml cup of strong black tea may contain approximately 1 mg of theophylline.[9]

-

Cocoa Beans (Theobroma cacao): Trace amounts of theophylline are present in cocoa beans.[6] One study reported levels as high as 3.7 mg/g in Criollo cocoa beans.[6]

-

Kola Nuts (Cola acuminata): These nuts, native to Africa, contain small quantities of theophylline.[6][10]